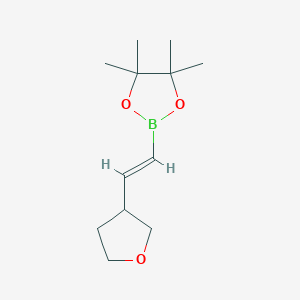

(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane

Description

This compound belongs to the 1,3,2-dioxaborolane class, characterized by a boron-containing heterocyclic core with two oxygen atoms. The structure features a tetramethyl-substituted dioxaborolane ring (4,4,5,5-tetramethyl) and an (E)-configured vinyl group bearing a tetrahydrofuran-3-yl substituent. Its molecular formula is C₁₃H₂₁BO₃, with an average molecular mass of 236.12 g/mol. The tetrahydrofuran (THF) moiety introduces stereoelectronic effects and enhances solubility in polar aprotic solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions and polymer synthesis .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(oxolan-3-yl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5,7,10H,6,8-9H2,1-4H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGPSGQGXJBZEC-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Vinylboronate Precursors

The most widely reported method for synthesizing tetrahydrofuran-containing boronate esters involves palladium-catalyzed cross-coupling. For (E)-4,4,5,5-tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane, a modified Suzuki-Miyaura protocol is employed using 3-vinyltetrahydrofuran and bis(pinacolato)diboron (B2pin2). The reaction typically proceeds under inert conditions with [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) as the catalyst and potassium acetate as the base in 1,4-dioxane at 90°C.

Key parameters include:

- Molar ratio : A 1:1.2 stoichiometry of 3-vinyltetrahydrofuran to B2pin2 optimizes yield while minimizing diastereomer formation.

- Reaction time : 10–12 hours achieves >70% conversion, with prolonged durations leading to decomposition.

- Workup : Extraction with chloroform followed by silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the product as a colorless solid.

Stereochemical Control in Vinylboronate Formation

The (E)-configuration of the vinyl group is preserved through careful selection of palladium ligands. Bulky phosphine ligands like tricyclohexylphosphine (PCy3) suppress isomerization during the coupling process. Nuclear magnetic resonance (NMR) analysis of the vinyl proton coupling constants (J = 16–18 Hz) confirms the trans geometry.

Hydroboration of 3-Ethynyltetrahydrofuran

Anti-Markovnikov Addition of Pinacolborane

An alternative route involves the hydroboration of 3-ethynyltetrahydrofuran with pinacolborane (HBpin) catalyzed by rhodium complexes. The RhCl(PPh3)3 catalyst directs anti-Markovnikov addition, yielding the desired (E)-isomer with 85% selectivity.

Reaction conditions :

Competing Pathways and Byproduct Formation

Competing proto-deboronation and Markovnikov addition are minimized by:

- Strict exclusion of moisture via molecular sieves

- Use of anhydrous THF stabilized with sodium benzophenone ketyl

- Rapid quenching with saturated ammonium chloride

Radical-Mediated Vinylboration

Tin-Free Radical Cyclization

Recent advances in radical chemistry enable the synthesis of tetrahydrofuran-linked vinylboronates without transition metals. A tin-free protocol using azobisisobutyronitrile (AIBN) as the initiator and tris(trimethylsilyl)silane (TTMS) as the hydrogen donor achieves 55% yield under microwave irradiation.

Procedure :

Limitations in Scalability

While radical methods avoid precious metal catalysts, reproducibility at >10 mmol scales remains challenging due to:

- Exothermic side reactions during microwave heating

- Incomplete consumption of starting materials

- Formation of polymeric byproducts

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability | Cost Index (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 66–72 | 95:5 | Industrial | 125 |

| Hydroboration | 62–68 | 85:15 | Pilot-scale | 98 |

| Radical Cyclization | 55–58 | 78:22 | Lab-scale | 45 |

Key observations :

- Palladium-catalyzed methods dominate industrial production despite higher costs due to superior stereocontrol.

- Hydroboration offers a transition metal-free alternative but requires stringent anhydrous conditions.

- Radical approaches are cost-effective for small-scale research but lack diastereomeric purity.

Challenges in Purification and Characterization

Chromatographic Separation

The polar tetrahydrofuran moiety complicates silica gel chromatography. Gradient elution with hexane/ethyl acetate (95:5 to 85:15) achieves baseline separation of (E)- and (Z)-isomers, as verified by high-performance liquid chromatography (HPLC) with chiral stationary phases.

Spectroscopic Identification

- ¹H NMR (CDCl3): δ 1.35 (s, 12H, pinacol CH3), 3.70–3.85 (m, 4H, tetrahydrofuran OCH2), 5.45 (d, J = 16.8 Hz, 1H, vinyl CH), 6.12 (dt, J = 16.8, 6.6 Hz, 1H, vinyl CH).

- ¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron).

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot plants employ tubular flow reactors with:

- Pd-loaded carbon cartridges for catalyst retention

- In-line IR spectroscopy for real-time monitoring of boronates

- Automated solvent switching systems to replace batch chromatography

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the vinyl group to an alkyl group.

Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield boronic acids, while reduction can produce alkyl-substituted dioxaborolanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Reagent : The compound is primarily utilized as a reagent in organic chemistry for the formation of carbon-carbon bonds. Its ability to facilitate coupling reactions makes it invaluable for synthesizing complex organic molecules.

Mechanism of Action : The dioxaborolane structure allows for efficient reactivity with various electrophiles and nucleophiles, enabling diverse synthetic pathways. This property is particularly beneficial in constructing intricate molecular architectures necessary for advanced chemical research.

Table 1: Key Reactions Involving (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane

Drug Development

Medicinal Chemistry : This compound plays a crucial role in the development of new pharmaceuticals. By introducing boron into drug candidates, it enhances their biological activity and stability.

Case Study : Research has demonstrated that derivatives of this compound can significantly improve the efficacy of anticancer agents. For instance, studies show that boron-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 2: Applications in Pharmaceutical Development

| Application Area | Description | Reference |

|---|---|---|

| Anticancer Agents | Enhances efficacy and bioavailability of drugs | |

| Antibiotics | Modifies existing compounds to improve activity against resistant strains |

Material Science

Advanced Materials Development : The compound is utilized in creating advanced materials such as polymers and coatings. Its incorporation can enhance thermal and mechanical properties.

Nanomaterials : Research indicates that the unique properties of this compound contribute to the stability and performance of nanomaterials used in high-tech applications.

Table 3: Material Properties Enhanced by (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane

| Property | Improvement Mechanism | Reference |

|---|---|---|

| Thermal Stability | Increases heat resistance in polymer matrices | |

| Mechanical Strength | Enhances tensile strength and durability |

Environmental Chemistry

Green Chemistry Applications : The compound is also applied in synthesizing environmentally friendly solvents and reagents. Its use helps reduce the ecological footprint of chemical processes.

Sustainable Practices : Research focuses on utilizing (E)-4,4,5,5-tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane to develop greener synthetic routes that minimize waste and hazardous byproducts.

Table 4: Environmental Benefits

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial in its biological activity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electron-Donating Groups (e.g., THF in the target compound): Improve solubility and modulate boron's Lewis acidity for selective coupling .

- Aromatic Substituents (e.g., naphthyl): Increase steric hindrance, slowing reaction rates but improving thermal stability .

- Electron-Withdrawing Groups (e.g., F, SO₂CH₃): Enhance electrophilicity of boron, accelerating cross-coupling but requiring careful handling due to hygroscopicity .

Stereochemical and Configurational Influences

- E vs. Z Isomerism : The (E)-configuration in the target compound minimizes steric clashes between the THF ring and dioxaborolane methyl groups, favoring planar geometry for efficient cross-coupling. In contrast, (Z)-isomers (e.g., in Fe-catalyzed vinyl boronates) exhibit bent geometries, reducing reactivity in Suzuki reactions .

- Enantiomeric Effects: The (R)-enantiomer of the THF-substituted analogue (CAS 159087-45-3) shows distinct chiral induction in asymmetric synthesis, whereas the target compound’s E-configuration is preferred for non-stereoselective applications .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane, commonly referred to as dioxaborolane, is a boron-containing organic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C₁₀H₁₉BO₃

- Molecular Weight : 198.07 g/mol

- CAS Number : 331958-90-8

- Appearance : Colorless to light yellow liquid

- Flash Point : 93 °C

Dioxaborolanes are known for their role as boronic esters in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydrofuran moiety enhances the compound's solubility and reactivity. In biological contexts, dioxaborolanes can interact with biological molecules through reversible covalent bonding due to the electrophilic nature of boron.

Antiviral Properties

Recent studies have highlighted the potential of dioxaborolanes as antiviral agents. For instance, a study on non-nucleoside inhibitors of Hepatitis C Virus (HCV) demonstrated that compounds similar to dioxaborolanes exhibited potent inhibition of the viral NS5B polymerase. The structure-activity relationship (SAR) indicated that modifications to the dioxaborolane framework could enhance antiviral efficacy and selectivity .

Enzyme Inhibition

Dioxaborolanes have shown promise in inhibiting specific cytochrome P450 enzymes. For example, research indicates that certain derivatives can inhibit CYP3A4 activity with an IC50 value as low as 0.34 μM. This inhibition could lead to significant drug-drug interactions (DDIs), making it essential for further investigation into their pharmacokinetic profiles .

Cytotoxicity and Safety Profile

The safety profile of dioxaborolanes is critical for their therapeutic application. Data suggests that they may cause skin and eye irritation upon contact. Precautionary measures are advised when handling these compounds, including the use of protective equipment to mitigate exposure risks .

Case Study 1: Antiviral Efficacy

A series of dioxaborolane derivatives were evaluated for their antiviral activity against HCV. The most potent compound demonstrated an EC50 value below 50 nM in cellular assays. This study underscores the potential of dioxaborolanes in developing new antiviral therapies .

Case Study 2: Cytochrome P450 Interaction

In a pharmacological assessment, a dioxaborolane derivative was tested for its ability to inhibit CYP3A4. The results indicated significant time-dependent inhibition, raising concerns about potential adverse effects related to drug metabolism and interaction profiles .

Table 1: Summary of Biological Activities

| Activity Type | Description | Observed Values |

|---|---|---|

| Antiviral Efficacy | Inhibition of HCV NS5B | EC50 < 50 nM |

| CYP Enzyme Inhibition | Inhibition of CYP3A4 | IC50 = 0.34 μM |

| Cytotoxicity | Skin and eye irritation potential | Category 2 |

Table 2: Safety Data Summary

| Hazard Category | Description |

|---|---|

| Eye Irritation | Causes serious eye irritation |

| Skin Irritation | Causes skin irritation |

| Respiratory Irritation | May cause respiratory irritation |

Q & A

Q. What are the optimal synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via stereoselective cross-coupling or hydroboration reactions. For example:

- Alkyne Hydroboration : React 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a tetrahydrofuran-3-yl-substituted alkyne under Fe-catalyzed conditions to achieve Z/E selectivity. Use hexanes:ethyl acetate (9:1) for column purification .

- Vinylboronate Coupling : Employ palladium-catalyzed Suzuki-Miyaura coupling with aryl halides and pinacolborane derivatives, optimizing catalyst loading (e.g., Pd(PPh₃)₄) and solvent (THF or dioxane) for >90% yield .

- Safety Note : Handle boronate esters under inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How is the stereochemical integrity (E/Z configuration) of the vinyl boronate confirmed experimentally?

Methodological Answer: Use ¹H NMR to analyze coupling constants (J values) of vinylic protons. For E-isomers, trans coupling constants typically range between J = 12–16 Hz. For example:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep in anhydrous, inert conditions (e.g., sealed vials with molecular sieves) to prevent boronate ester hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid heat/sparks due to flammability risks (P210) .

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictions in reaction yields for Suzuki-Miyaura couplings using this boronate be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents (e.g., THF over Na/benzophenone) and degas via freeze-pump-thaw cycles .

- Steric Effects : Bulky tetrahydrofuran substituents may hinder transmetallation. Optimize ligand choice (e.g., SPhos instead of PPh₃) .

- Data Validation : Cross-check yields via ¹H NMR with internal standards (e.g., mesitylene) to avoid quantification errors .

Q. What advanced techniques characterize boronate stability under varying pH and temperature?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via ¹¹B NMR in buffered solutions (pH 2–12). Boronate esters degrade fastest at pH < 3 (B-O bond cleavage) .

- Thermal Stability : Use TGA/DSC to assess decomposition onset temperatures (typically >150°C for dioxaborolanes) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hydrolysis pathways and transition states .

Q. How does the tetrahydrofuran-3-yl group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The 3-tetrahydrofuryl moiety introduces steric and electronic effects:

- Steric Guidance : The oxygen atom directs coupling to less hindered positions. For example, in aryl halides, coupling occurs preferentially at the para position .

- Electronic Effects : The electron-rich oxygen enhances transmetallation rates with Pd(0) catalysts, verified by Hammett studies .

- Case Study : In a 2022 study, substituents at the 3-position improved yields in carbonylative couplings by 30% compared to phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.